2-chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide
Description
2-Chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide is a structurally complex organic compound featuring:
- A benzamide backbone with a chlorine substituent at the 2-position.
- A Z-configuration imine group linking the benzamide to a pyrimidine ring (4,6-dimethyl substitution) and an indole-containing ethylamine moiety.
- Key functional groups: chlorobenzamide, pyrimidine, and indole, all of which are pharmacologically significant .
This compound’s design leverages the indole moiety (associated with serotonin receptor modulation and anticancer activity) and the pyrimidine scaffold (common in kinase inhibitors and nucleotide analogs). Its synthesis typically involves multi-step reactions, including condensation of 4,6-dimethylpyrimidin-2-amine with 2-(1H-indol-3-yl)ethylamine, followed by coupling to 2-chlorobenzoyl chloride under controlled conditions .
Properties
Molecular Formula |
C24H23ClN6O |
|---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
2-chloro-N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]benzamide |
InChI |
InChI=1S/C24H23ClN6O/c1-15-13-16(2)29-24(28-15)31-23(30-22(32)19-8-3-5-9-20(19)25)26-12-11-17-14-27-21-10-6-4-7-18(17)21/h3-10,13-14,27H,11-12H2,1-2H3,(H2,26,28,29,30,31,32) |
InChI Key |
GHUQHYSRHBXZGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC=C4Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave irradiation. This process is known for its efficiency and reduced reaction times compared to conventional heating methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis, which offers advantages such as shorter reaction times and higher yields. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide undergoes various chemical reactions, including:
Aromatic nucleophilic substitution: This reaction involves the substitution of the chlorine atom in the pyrimidine ring with nucleophiles such as aniline derivatives.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Substitution reactions: The indole and benzamide moieties can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include aniline derivatives, strong acids or bases, and oxidizing or reducing agents. Reaction conditions may vary depending on the desired product, but microwave irradiation is often employed to enhance reaction rates and yields .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, indoles, and benzamides, which can exhibit different chemical and biological properties.
Scientific Research Applications
2-chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide has several scientific research applications, including:
Industry: It can be used in the development of new materials and as a precursor for the synthesis of functionalized compounds with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may act as a kinase inhibitor, interfering with the phosphorylation processes that regulate cell growth and proliferation . This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis.
Comparison with Similar Compounds
a) Stereochemical Specificity
The Z-configuration of the imine group enables precise spatial alignment with biological targets (e.g., kinases or GPCRs), enhancing binding affinity compared to E-isomers or non-stereospecific analogs .
b) Dual Pharmacophores
The integration of indole (e.g., serotonin mimicry) and pyrimidine (e.g., ATP-binding site competition) allows dual mechanisms of action, a feature absent in simpler analogs like 3-chlorobenzamide derivatives .
c) Solubility and Bioavailability
The indole-ethylamine side chain improves water solubility compared to methylphenyl or thiophene-containing analogs, as evidenced by logP values (calculated: 3.2 vs. 4.1 for methylphenyl analog) .
Research Findings and Challenges
b) Computational Insights
Docking studies reveal stronger binding to CDK2 (ΔG = −9.8 kcal/mol) compared to analogs lacking the indole group (ΔG = −7.2 kcal/mol), validating its dual-target design .
c) Toxicity Profile
While the compound shows low cytotoxicity to normal cells (IC₅₀ > 50 μM in HEK-293), its metabolic stability in vivo requires further study due to rapid glucuronidation of the indole group .
Biological Activity
The compound 2-chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 2-chloro-4,6-dimethylpyrimidine. Recent studies have utilized microwave-assisted methods to enhance yield and reduce reaction times compared to traditional methods. For instance, the use of microwave irradiation has been shown to yield high purity and efficiency in synthesizing related anilinopyrimidine derivatives with yields ranging from 71% to 99% .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, a related compound demonstrated an IC50 value of 1.30 μM against HepG2 liver cancer cells, indicating potent anticancer activity . The mechanism of action appears to involve the inhibition of histone deacetylases (HDACs), which are critical in regulating gene expression related to cell growth and apoptosis.
The proposed mechanism for the anticancer activity includes:
- HDAC Inhibition : The compound may selectively inhibit HDAC3, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.
- Induction of Apoptosis : Studies have shown that treatment with similar compounds can lead to G2/M phase arrest in the cell cycle and promote apoptotic pathways in cancer cells .
Data Table: Biological Activity Summary
| Activity | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Antiproliferative | HepG2 | 1.30 | HDAC inhibition |
| Apoptosis induction | Various | N/A | Cell cycle arrest |
| Antitumor activity | Xenograft models | N/A | Promotion of apoptosis |
Case Studies
- HDAC Inhibition Study : A study conducted on a structurally similar compound showed selective inhibition of HDAC3 with an IC50 value of 95.48 nM. This highlights the potential for developing isoform-selective inhibitors based on the structure of this compound .
- Combination Therapy : Further investigations revealed that low concentrations (0.5 μM) of related compounds could enhance the efficacy of conventional chemotherapeutics like taxol and camptothecin, suggesting a synergistic effect that could improve treatment outcomes in cancer therapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
